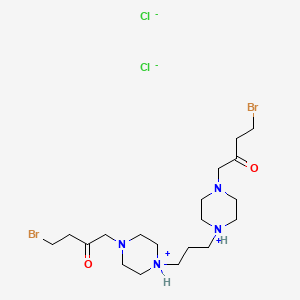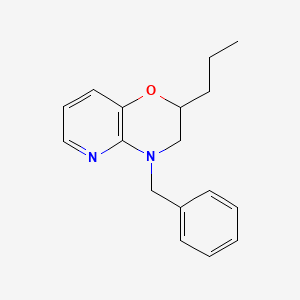
Ferrous lactate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous lactate dihydrate, also known as iron(II) lactate dihydrate, is a coordination complex of iron(II) with lactate ligands. It is commonly used as a food additive, nutritional supplement, and in various industrial applications. The compound appears as greenish-white crystals or light green powder and is known for its solubility in water and negligible solubility in alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrous lactate dihydrate can be synthesized through several reactions. One common method involves the reaction of calcium lactate with iron(II) sulfate:
Ca(C3H5O3)2(aq) + FeSO4(aq) → CaSO4(s) + Fe(C3H5O3)2(aq)
Another route involves the combination of lactic acid with calcium carbonate and iron(II) sulfate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then dried and processed into the desired form for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrous lactate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can oxidize upon exposure to air, forming iron(III) compounds.
Reduction: It can be reduced under specific conditions to form iron(0) or other lower oxidation state iron compounds.
Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) lactate, while reduction can produce metallic iron .
Applications De Recherche Scientifique
Ferrous lactate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various iron-containing compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: this compound is used to treat iron-deficiency anemia and as a nutritional supplement to fortify foods with iron.
Industry: It is used in the production of proton-exchange membrane fuel cells (PEMFCs) and as a color retention agent in food processing .
Mécanisme D'action
The mechanism of action of ferrous lactate dihydrate involves its role as a source of iron(II) ions. In biological systems, these ions are essential for the production of hemoglobin and other iron-containing proteins. The compound interacts with molecular targets such as transferrin and ferritin, facilitating iron transport and storage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ferrous fumarate
- Ferrous gluconate
- Ferrous sulfate
- Ferric citrate
- Iron(II) oxalate dihydrate
Uniqueness
Ferrous lactate dihydrate is unique due to its specific coordination with lactate ligands, which provides distinct solubility and stability properties. Compared to other iron supplements like ferrous sulfate and ferrous gluconate, this compound is less likely to cause gastrointestinal side effects and has better bioavailability .
Propriétés
Numéro CAS |
1654003-97-0 |
|---|---|
Formule moléculaire |
C6H14FeO8 |
Poids moléculaire |
270.02 g/mol |
Nom IUPAC |
2-hydroxypropanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |
Clé InChI |
HBBOMTPSSVKNES-UHFFFAOYSA-L |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


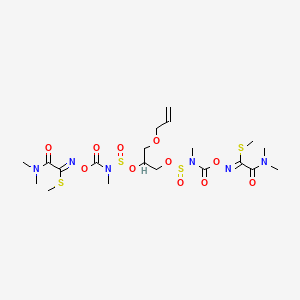


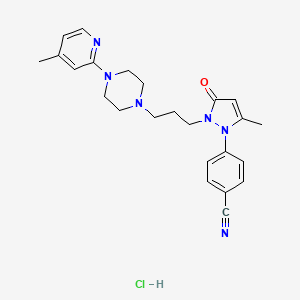
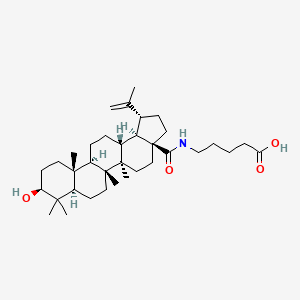
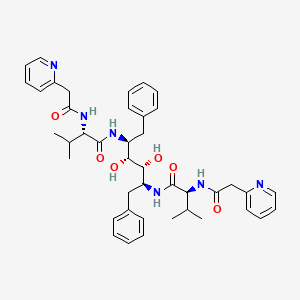
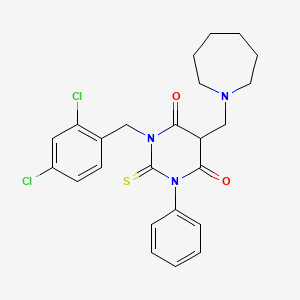
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)
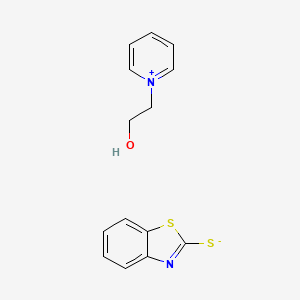

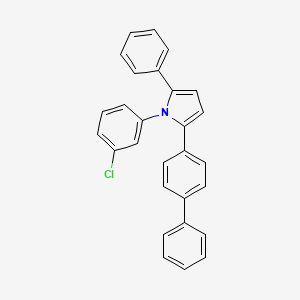
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
